1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone
Description
1-(4-Bromophenyl)-2-[(4-chlorophenyl)amino]ethanone is a substituted ethanone derivative featuring a bromophenyl group at the 1-position and a 4-chlorophenylamino moiety at the 2-position. This compound serves as a key intermediate in synthetic chemistry, particularly in the preparation of indoles and heterocyclic systems . Its structural framework allows for versatile functionalization, making it relevant in medicinal chemistry for designing bioactive molecules. The crystal structure of its close analog, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone, reveals a nearly coplanar arrangement of the two aromatic rings (dihedral angle: 3.14°), which may influence intermolecular interactions and solubility .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-chloroanilino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRRSJPCKIXCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358100 | |
| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2816-87-7 | |
| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone typically involves the reaction of 4-bromoacetophenone with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone exhibits significant antimicrobial activity. It serves as an intermediate in the synthesis of difenoconazole, a triazole fungicide effective against numerous plant pathogens. Preliminary studies have shown that this compound may inhibit certain enzymes involved in cancer progression, suggesting potential applications in cancer therapeutics.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated that it could enhance the effectiveness of other antimicrobial agents when used in combination, indicating potential for treating resistant bacterial infections .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of anticancer drugs. Some derivatives demonstrate cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Case Study: Cytotoxicity Testing
In vitro studies reported varying degrees of cytotoxicity across different derivatives of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone. For instance, certain halogenated derivatives exhibited enhanced activity against cancer cells compared to their non-halogenated counterparts, highlighting the importance of substituent position and type on biological activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | MCF-7 | 10 | High |
| Compound B | HCT-116 | 15 | Moderate |
| Compound C | HepG-2 | 25 | Low |
Fungicide Development
As an intermediate in difenoconazole synthesis, this compound plays a crucial role in developing agricultural fungicides. Its structural properties allow it to effectively combat fungal pathogens that threaten crop yield and quality.
Case Study: Efficacy Against Plant Pathogens
Field trials have demonstrated that formulations containing 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone significantly reduce the incidence of fungal infections in crops such as wheat and soybeans. These findings support its use in integrated pest management strategies.
Potential as a Catalyst
The unique electronic properties imparted by the bromine and chlorine substituents suggest that this compound may also serve as a catalyst in organic reactions. Its ability to facilitate reactions involving electron transfer could be beneficial in synthesizing complex organic molecules.
Case Study: Catalytic Activity Assessment
Preliminary investigations into its catalytic properties have shown promise, particularly in reactions requiring halogenated compounds as intermediates. Further research is needed to fully elucidate its capabilities and optimize conditions for catalytic applications.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Activity
- 1-(1H-Benzimidazol-2-yl)-2-[(4-bromophenyl)amino]ethanone (compound 2) demonstrated moderate activity against MCF7 breast cancer cells (IC₅₀: 12.5 μM), while its 4-methoxy-substituted analog (compound 4) showed enhanced potency (IC₅₀: 7.8 μM), suggesting electron-donating groups improve cytotoxicity .
- 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone exhibited antimalarial activity (pIC₅₀: 7.95), outperforming chloroquine (pIC₅₀: 7.55), likely due to the synergistic effect of the nitro and thioether groups .
Antiviral Activity
- 2-(Benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives (e.g., compound 7a) inhibited HIV-1 reverse transcriptase (RT) with EC₅₀ values < 1 μM, highlighting the importance of the 4-chlorophenylamino group for target binding .
Physicochemical Properties
- Melting Points: Bromine substitution generally increases melting points compared to chloro analogs. For example, 2-bromo-1-(4-hydroxyphenyl)ethanone melts at 427–428 K , while its chloro analog (unreported in evidence) is expected to have a lower melting point due to reduced molecular symmetry.
- Hydrogen Bonding: Unlike 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone, which lacks significant hydrogen bonds , 1-(4-bromophenyl)-2-(imidazol-1-yl)ethanone derivatives (e.g., compound in ) may form stronger intermolecular interactions via the imidazole nitrogen.
Biological Activity
1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone, with the molecular formula C14H11BrClNO and a molecular weight of 304.60 g/mol, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound, characterized by the presence of bromine and chlorine substituents on phenyl rings, serves as an important intermediate in the synthesis of various biologically active compounds, particularly in pharmaceutical and agrochemical applications. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, potential anticancer effects, and enzyme inhibition.
Antibacterial and Antifungal Activity
Research indicates that 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone exhibits significant antibacterial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown promising results as an antifungal agent. Specifically, it is noted for its role as an intermediate in the synthesis of difenoconazole, a triazole fungicide effective against a range of plant diseases.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Candida albicans | 0.25 µg/mL |
Anticancer Potential
Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression. Its structural features indicate potential interactions with biological targets relevant to cancer treatment. For instance, interaction studies have demonstrated that it can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism.
Table 2: Anticancer Activity Studies
While detailed mechanisms of action for 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone remain largely unexplored, its ability to interact with cytochrome P450 enzymes suggests a role in modulating metabolic pathways that could influence both antimicrobial and anticancer activities. The unique combination of halogen substituents (bromine and chlorine) is believed to enhance its reactivity and biological efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been a focal point for understanding its biological activity. The presence of halogen atoms significantly influences its pharmacological properties. Compounds with similar structures exhibit varying degrees of biological activity based on the position and type of substituents on the phenyl rings.
Table 3: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-(2-Amino-5-bromophenyl)ethanone | C8H8BrNO | 1.00 |
| (2-Aminophenyl)(4-bromophenyl)methanone | C13H10BrN | 0.96 |
| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | C10H8BrN | 0.85 |
| 1-(4-Chlorophenyl)-2-(4-bromophenyl)ethanone | C14H10BrClO | 0.89 |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various derivatives, including those based on the structure of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone. The study found that certain derivatives exhibited enhanced activity against resistant strains when combined with other antimicrobial agents .
- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects on human cancer cell lines, revealing that compounds similar to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone showed differential cytotoxicity based on substitution patterns .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone in laboratory settings?
Methodological Answer:
The compound is synthesized via nucleophilic substitution using 4-chloroaniline and 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) with potassium carbonate as a base. Reaction conditions (room temperature, 2 hours) yield colorless crystals after recrystallization from ethanol (84.5% yield). Key steps include stoichiometric control of reagents and purification via hot filtration . For reproducibility, ensure anhydrous conditions and monitor reaction progress using TLC.
Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding molecular conformation?
Methodological Answer:
Discrepancies between computational models (e.g., gas-phase DFT) and experimental data (e.g., X-ray crystallography) often arise from crystal packing forces or solvent effects. For 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone, X-ray analysis reveals a dihedral angle of 3.14° between phenyl rings, indicating near-planarity. Validate computational models by incorporating solvent effects (e.g., PCM for ethanol) and comparing with experimental bond lengths (C–C: 1.48–1.50 Å) . Use software like SHELXL97 for refinement and PLATON for symmetry checks .
Basic: What spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ketone/amine groups.
- IR: Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹).
- Mass Spectrometry: ESI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 325.5).
Cross-validate with X-ray crystallography to confirm bond angles and torsional conformations .
Advanced: What mechanistic insights explain regioselectivity in substitution reactions involving the bromine atom?
Methodological Answer:
The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) preferentially due to electron-withdrawing effects from the adjacent ketone, which activate the ring. For example, in reactions with methoxide, para-substitution dominates due to steric hindrance at ortho positions. Compare with analogs (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) to assess electronic effects: bromine’s polarizability enhances leaving-group ability vs. fluorine . Kinetic studies (e.g., variable-temperature NMR) can map activation barriers.
Basic: How does the dihedral angle between aromatic rings influence chemical reactivity?
Methodological Answer:
The near-planar arrangement (dihedral angle: 3.14°) allows partial conjugation between the ketone and aromatic rings, stabilizing intermediates in reactions like oxidation or reduction. Planarity enhances π-π stacking in crystal lattices, affecting solubility. Reactivity differences vs. non-planar analogs (e.g., dihedral >30°) include faster oxidation rates due to delocalized electron density .
Advanced: What in vitro assays evaluate antimicrobial potential, considering structural analogs?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC against S. aureus or E. coli. Thiazole and triazole analogs (e.g., compound 38 in ) show activity via enzyme inhibition (e.g., dihydrofolate reductase).
- Cytotoxicity Screening: MTT assays on mammalian cells (e.g., HEK293) assess selectivity.
- Mechanistic Probes: Fluorescence quenching studies with DNA gyrase or membrane disruption assays (SYTOX Green uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
